Ethyl 6,6-dimethyl-3-(methylsulfonyl)-4-oxo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate
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Description
Ethyl 6,6-dimethyl-3-(methylsulfonyl)-4-oxo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate is a useful research compound. Its molecular formula is C14H18O5S2 and its molecular weight is 330.4 g/mol. The purity is usually 95%.
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Biological Activity
Ethyl 6,6-dimethyl-3-(methylsulfonyl)-4-oxo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant research findings.
- Molecular Formula : C14H18O5S2
- Molecular Weight : 330.42 g/mol
- CAS Number : 172516-46-0
- Boiling Point : Approximately 528.2 °C
- Density : 1.286 g/cm³
Anti-inflammatory Properties
Recent studies have highlighted the anti-inflammatory potential of this compound. It has been evaluated for its inhibitory effects on cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response.
In Vitro Studies
A study demonstrated that derivatives of this compound exhibited significant inhibition of COX-1 and COX-2 enzymes. The half-maximal inhibitory concentration (IC50) values for selected derivatives were reported as follows:
Compound | IC50 COX-1 (μM) | IC50 COX-2 (μM) |
---|---|---|
3b | 19.45 ± 0.07 | 31.4 ± 0.12 |
4b | 26.04 ± 0.36 | 34.4 ± 0.10 |
4d | 28.39 ± 0.03 | 23.8 ± 0.20 |
These results indicate that the compound may serve as a lead structure for developing new anti-inflammatory agents .
Antioxidant Activity
The compound has also been investigated for its antioxidant properties. Antioxidants play a vital role in protecting cells from oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders.
In a study assessing the antioxidant capacity of various thieno[3,2-b]pyridine derivatives, this compound was found to exhibit substantial radical scavenging activity, suggesting its potential use in formulations aimed at combating oxidative damage .
Synthesis and Derivatives
The synthesis of this compound involves several steps that typically include the formation of the benzo[c]thiophene core followed by functionalization at the methylsulfonyl position.
Case Studies
-
Anti-inflammatory Effects in Animal Models :
- In a carrageenan-induced paw edema model in rats, derivatives of this compound demonstrated significant reduction in inflammation compared to control groups treated with standard anti-inflammatory drugs like diclofenac.
- The study measured paw volume at various time points post-administration, showing a marked decrease in swelling with higher doses of the compound .
-
Cell Culture Studies :
- In RAW264.7 macrophage cells stimulated with lipopolysaccharide (LPS), treatment with ethyl 6,6-dimethyl-3-(methylsulfonyl)-4-oxo compounds resulted in decreased expression levels of pro-inflammatory cytokines such as TNF-alpha and IL-6.
- Western blot analysis confirmed reduced levels of inducible nitric oxide synthase (iNOS) and COX-2 protein expression following treatment .
Properties
IUPAC Name |
ethyl 6,6-dimethyl-3-methylsulfonyl-4-oxo-5,7-dihydro-2-benzothiophene-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O5S2/c1-5-19-12(16)11-8-6-14(2,3)7-9(15)10(8)13(20-11)21(4,17)18/h5-7H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWTILAZGQNBROA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2CC(CC(=O)C2=C(S1)S(=O)(=O)C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O5S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30381137 |
Source
|
Record name | ethyl 6,6-dimethyl-3-methylsulfonyl-4-oxo-5,7-dihydro-2-benzothiophene-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30381137 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
172516-46-0 |
Source
|
Record name | ethyl 6,6-dimethyl-3-methylsulfonyl-4-oxo-5,7-dihydro-2-benzothiophene-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30381137 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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